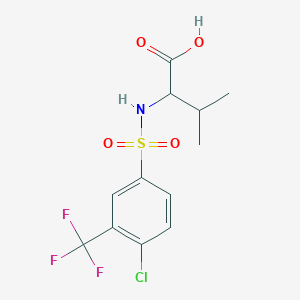
2,4-Dichloro-6-(trifluoromethyl)quinazoline
Descripción general
Descripción
2,4-Dichloro-6-(trifluoromethyl)quinazoline is a chemical compound with the molecular formula C9H3Cl2F3N2 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-6-(trifluoromethyl)quinazoline consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, one aromatic (a benzene ring) and the other containing two nitrogen atoms . The compound also has two chlorine atoms and a trifluoromethyl group attached to the quinazoline core .Physical And Chemical Properties Analysis
The molecular weight of 2,4-Dichloro-6-(trifluoromethyl)quinazoline is 267.03 . It has a boiling point of 222.3°C at 760 mmHg . The compound should be stored in an inert atmosphere, preferably in a freezer under -20°C .Aplicaciones Científicas De Investigación
Cancer Research
- Summary of the Application : “2,4-Dichloro-6-(trifluoromethyl)quinazoline” has been used in the synthesis of a target compound to determine its anticancer activity .
- Methods of Application or Experimental Procedures : The compound was likely synthesized in a laboratory setting and then applied to various cancer cell lines, such as PC3, HeLa, and K562, to assess its anticancer activity . The specific methods of synthesis and application would be detailed in the original research paper .
- Results or Outcomes : The results of the study showed that the target compound had anticancer activity. The level of anticancer activity was determined by assessing the WRN expression levels in the cancer cells .
Chemical Synthesis
- Summary of the Application : “2,4-Dichloro-6-(trifluoromethyl)quinazoline” is often used as a building block in chemical synthesis . It can be used to synthesize a variety of complex molecules, including pharmaceuticals and materials .
- Methods of Application or Experimental Procedures : The specific methods of synthesis would depend on the target molecule. For example, it could be used in a coupling reaction with an aryl halide to form a new carbon-carbon bond .
- Results or Outcomes : The outcomes of the synthesis would depend on the target molecule. In general, the use of “2,4-Dichloro-6-(trifluoromethyl)quinazoline” could enable the synthesis of molecules with novel properties .
Building Block in Chemical Synthesis
- Summary of the Application : “2,4-Dichloro-6-(trifluoromethyl)quinazoline” is often used as a building block in chemical synthesis . It can be used to synthesize a variety of complex molecules, including pharmaceuticals and materials .
- Methods of Application or Experimental Procedures : The specific methods of synthesis would depend on the target molecule. For example, it could be used in a coupling reaction with an aryl halide to form a new carbon-carbon bond .
- Results or Outcomes : The outcomes of the synthesis would depend on the target molecule. In general, the use of “2,4-Dichloro-6-(trifluoromethyl)quinazoline” could enable the synthesis of molecules with novel properties .
Safety And Hazards
Safety data indicates that dust formation should be avoided and that breathing its mist, gas, or vapours should be avoided . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, all sources of ignition should be removed, and the area should be well ventilated .
Propiedades
IUPAC Name |
2,4-dichloro-6-(trifluoromethyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F3N2/c10-7-5-3-4(9(12,13)14)1-2-6(5)15-8(11)16-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVPNHJCJOCBIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652959 | |
| Record name | 2,4-Dichloro-6-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-(trifluoromethyl)quinazoline | |
CAS RN |
864291-30-5 | |
| Record name | 2,4-Dichloro-6-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





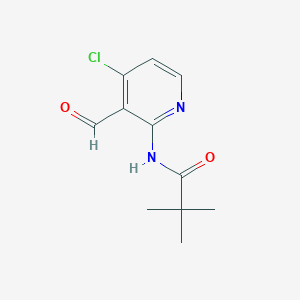



![Sodium 4'-chloro-[1,1'-biphenyl]-4-sulfonate](/img/structure/B1387652.png)
![2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B1387654.png)
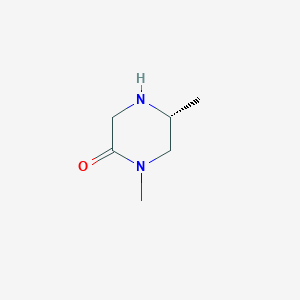
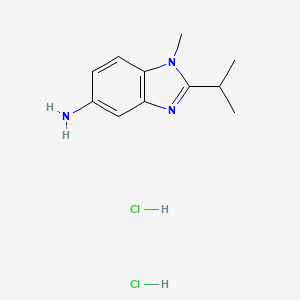
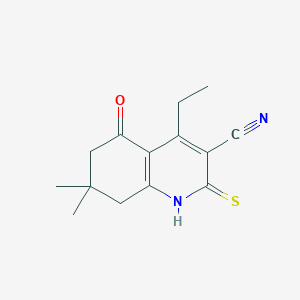
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide](/img/structure/B1387659.png)

